

A Technical Guide to the Spectroscopic Analysis of 3-Chloropyridazine

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Compound of Interest		
Compound Name:	3-Chloropyridazine	
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Introduction: **3-Chloropyridazine** (C₄H₃ClN₂) is a halogenated heterocyclic compound pivotal in synthetic organic chemistry and drug discovery. Its utility as a building block for more complex molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the unambiguous characterization and quality control of this compound. This guide provides an in-depth overview of the spectroscopic data for **3-Chloropyridazine**, complete with detailed experimental protocols and a workflow for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **3-Chloropyridazine**.

¹H NMR Data

The proton NMR spectrum of **3-Chloropyridazine** displays three distinct signals corresponding to the three protons on the pyridazine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the chlorine substituent.



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
~9.10	Doublet of doublets (dd)	J = 4.9, 1.5	H-6
~7.85	Doublet of doublets (dd)	J = 8.8, 1.5	H-4
~7.65	Doublet of doublets (dd)	J = 8.8, 4.9	H-5

Note: Data are typical values and may vary slightly based on solvent and instrument frequency.

¹³C NMR Data

The ¹³C NMR spectrum shows four signals, corresponding to the four unique carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~153.0	C-3
~151.5	C-6
~130.0	C-5
~124.5	C-4

Data referenced from spectral databases and literature citations.[1]

Infrared (IR) Spectroscopy

The IR spectrum of **3-Chloropyridazine** reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.



Wavenumber (cm⁻¹)	Intensity	Bond Vibration
3100 - 3000	Medium	=C-H Stretch (Aromatic)
1580 - 1560	Strong	C=N Stretch
1450 - 1400	Strong	C=C Ring Stretch
~1150	Medium	C-H in-plane bend
850 - 750	Strong	C-Cl Stretch

Note: Peak positions are approximate and represent characteristic regions for the specified bond vibrations.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **3-Chloropyridazine**. The presence of chlorine is indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.[4]

m/z (Mass-to-Charge)	Relative Intensity (%)	Possible Fragment
116	~33%	[M+2] ⁺ Molecular ion (with ³⁷ Cl)
114	100%	[M] ⁺ Molecular ion (with ³⁵ Cl)
86	Variable	[M - N ₂]+
78	Variable	[M - HCl]+
51	Variable	[C4H3] ⁺

Note: The molecular formula is C₄H₃ClN₂ with a monoisotopic mass of 113.998 Da.[4] Fragmentation patterns are predicted based on common fragmentation pathways for N-heterocyclic compounds.[5][6]

Experimental Protocols



The following sections detail standardized protocols for acquiring the spectroscopic data for a solid sample like **3-Chloropyridazine**.

NMR Spectroscopy Protocol (¹H and ¹³C)

- Sample Preparation: Accurately weigh 5-10 mg of 3-Chloropyridazine and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[7]
 [8] The solvent choice is critical as its residual peak should not overlap with analyte signals.
 [8]
- Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]
- Instrument Setup: Insert the NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge. Place the sample into the NMR spectrometer's magnet.
- Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized by "shimming" to obtain sharp, symmetrical peaks.
- ¹H NMR Acquisition:
 - Acquire a standard 1D proton spectrum. A typical experiment involves a 90° pulse angle and a relaxation delay of 1-2 seconds.
 - The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g.,
 128 or more) due to the low natural abundance of the ¹³C isotope.[9][10]
 - A typical relaxation delay is 2 seconds.[9]
- Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier Transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C, 7.26 ppm for ¹H). Integrate the peaks in the ¹H spectrum.



Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

- Method Selection: For a solid sample, the Attenuated Total Reflectance (ATR) or the thin solid film method is commonly used.[11]
- Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Run a background scan to record the spectrum of the ambient environment, which will be subtracted from the sample spectrum.[12]
- Sample Application:
 - ATR: Place a small amount of the solid 3-Chloropyridazine powder onto the ATR crystal.
 Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
 - Thin Film: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride). Drop the solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[11]
- Data Acquisition: Place the sample (ATR unit or salt plate) into the spectrometer's sample compartment. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[12]
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound. Label the significant peaks.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

- Sample Introduction: For a volatile solid, a direct insertion probe or a Gas Chromatography
 (GC) inlet can be used.[13][14]
 - Direct Insertion: A small amount of the solid sample is placed in a capillary tube at the end
 of the probe. The probe is inserted into the ion source of the mass spectrometer through a
 vacuum lock. The probe is then gently heated to vaporize the sample directly into the
 ionization chamber.[15]

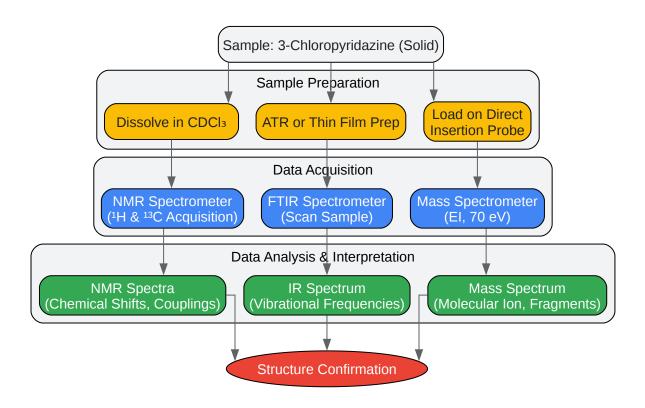


- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[13][15] This causes an electron to be ejected from the molecule, forming a positively charged molecular ion (M⁺).
- Fragmentation: The high energy of the molecular ions causes them to be unstable, leading to fragmentation into smaller, characteristic charged fragments and neutral radicals.[5]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest abundance is designated as the base peak (100% relative intensity).

Workflow Visualization

The logical sequence of operations for the complete spectroscopic characterization of **3-Chloropyridazine** is illustrated below.





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Caption: Workflow for spectroscopic analysis of **3-Chloropyridazine**.

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